molecular formula C10H20O3 B14278125 4-Hydroxypentyl 2,2-dimethylpropanoate CAS No. 138459-92-4

4-Hydroxypentyl 2,2-dimethylpropanoate

Cat. No.: B14278125
CAS No.: 138459-92-4
M. Wt: 188.26 g/mol
InChI Key: HQGIDOZLQBGKED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxypentyl 2,2-dimethylpropanoate typically involves the esterification of 4-hydroxypentanol with 2,2-dimethylpropanoic acid (pivalic acid). The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypentyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxypentyl 2,2-dimethylpropanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxypentyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, while the ester group can undergo hydrolysis to release the corresponding alcohol and acid. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxypentyl 2,2-dimethylpropanoate is unique due to the presence of both a hydroxyl group and a 2,2-dimethylpropanoate ester group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications .

Properties

CAS No.

138459-92-4

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

4-hydroxypentyl 2,2-dimethylpropanoate

InChI

InChI=1S/C10H20O3/c1-8(11)6-5-7-13-9(12)10(2,3)4/h8,11H,5-7H2,1-4H3

InChI Key

HQGIDOZLQBGKED-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOC(=O)C(C)(C)C)O

Origin of Product

United States

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